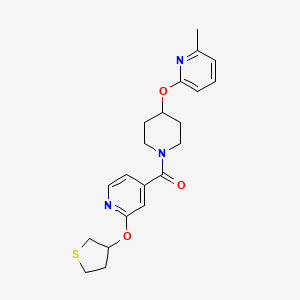
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone , identified by its CAS number 1798018-12-8, is a complex organic molecule with potential biological activities. Its structure incorporates various functional groups, including piperidine and pyridine rings, which are known to interact with numerous biological targets. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure
The molecular formula of the compound is C18H27N3O4S, with a molecular weight of 381.5 g/mol. The structural complexity, characterized by multiple heterocycles, suggests significant pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C18H27N3O4S |
| Molecular Weight | 381.5 g/mol |
| CAS Number | 1798018-12-8 |
Research indicates that compounds with similar structural features often exhibit activity against specific biological targets, such as neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the piperidine and pyridine rings suggests potential interactions with kinase and receptor pathways, which are crucial in various disease processes.
Enzyme Inhibition
A notable study evaluated the compound's ability to inhibit ALK5 enzymatic activity, a target implicated in several cancers. The compound demonstrated significant inhibitory effects in both enzyme assays and cell-based luciferase reporter assays, indicating its potential as an anticancer agent.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Potential
- The compound's structural components may allow it to interfere with cancer cell proliferation by targeting specific signaling pathways.
- Similar compounds have shown activity against tumor growth in various models.
-
Neurotransmitter Interaction
- Given the presence of piperidine and pyridine moieties, the compound may interact with neurotransmitter receptors, potentially influencing neurological conditions.
-
Anti-inflammatory Effects
- Compounds containing thiophene groups have been associated with anti-inflammatory properties, suggesting that this compound may also exhibit similar effects.
Case Studies
Several studies have investigated compounds structurally related to the target molecule:
-
Study on ALK5 Inhibition :
- In vitro assays demonstrated that derivatives similar to the target compound effectively inhibited ALK5 activity, leading to reduced cellular proliferation in cancer cell lines.
- Antitumor Activity :
Computational Predictions
Computational models such as the Prediction of Activity Spectra for Substances (PASS) have been employed to predict the pharmacological effects based on the chemical structure of the compound. These predictions indicate possible interactions with various biological targets, including enzymes and receptors involved in disease processes.
特性
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-15-3-2-4-19(23-15)26-17-6-10-24(11-7-17)21(25)16-5-9-22-20(13-16)27-18-8-12-28-14-18/h2-5,9,13,17-18H,6-8,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEPJESNGVVDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













